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Compound of Interest

Compound Name:
2-Thiazolemethanol, alpha-

methyl-, (alphaR)- (9CI)

CAS No.: 134932-60-8

Cat. No.: B143946

Get Quote

Executive Summary
(R)-alpha-methyl-2-thiazolemethanol (CAS: 134932-60-8), also known as (R)-1-(thiazol-2-

yl)ethanol, is a high-value chiral building block used extensively in medicinal chemistry.[1] Its

structural motif—a chiral secondary alcohol adjacent to a thiazole ring—serves as a critical

pharmacophore in the development of anti-inflammatory, anti-cancer, and anti-infective agents.

This guide details the preparation of this synthon via Asymmetric Transfer Hydrogenation (ATH)

and its application in stereoselective transformations, specifically the Mitsunobu reaction, to

generate chiral amines and ethers with inverted stereochemistry.
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Property Specification

Chemical Name (R)-1-(1,3-Thiazol-2-yl)ethanol

Common Name (R)-alpha-methyl-2-thiazolemethanol

CAS Number 134932-60-8

Molecular Formula C₅H₇NOS

Molecular Weight 129.18 g/mol

Chiral Center C1 (Ethyl group alpha to thiazole)

Appearance Colorless to pale yellow oil / Low-melting solid

Solubility
Soluble in MeOH, EtOH, DCM, THF; sparingly

soluble in water

Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthesis Protocol: Asymmetric Transfer
Hydrogenation (ATH)
Objective: To synthesize enantiopure (R)-1-(thiazol-2-yl)ethanol from the achiral precursor 2-

acetylthiazole.

This protocol utilizes a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation, a robust

method for generating chiral heteroaromatic alcohols with high enantiomeric excess (ee >95%).

Reagents & Materials
Substrate: 2-Acetylthiazole (CAS: 24295-03-2)[2]

Catalyst: RuCl (Noyori-Ikariya catalyst)

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

Solvent: Dichloromethane (DCM) or Ethyl Acetate
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Step-by-Step Methodology
Catalyst Preparation (In situ): In a flame-dried Schlenk flask under argon, dissolve [RuCl₂(p-

cymene)]₂ (0.005 equiv) and (R,R)-TsDPEN (0.012 equiv) in dry DCM. Stir at room

temperature for 20 minutes to form the active orange catalyst species.

Reaction Initiation: Add 2-acetylthiazole (1.0 equiv) to the catalyst solution.

Hydrogen Donor Addition: Cool the mixture to 0°C. Slowly add the Formic acid/Triethylamine

mixture (3.0 equiv) via syringe pump to control exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor

consumption of ketone via TLC (Hexane:EtOAc 3:1) or HPLC.

Quench & Workup: Dilute with water and extract with DCM (3x). Wash combined organics

with saturated NaHCO₃ (to remove excess formic acid) and brine.

Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography

(SiO₂, gradient 10-30% EtOAc in Hexanes).

Expert Insight: The thiazole nitrogen can coordinate to the metal center, potentially slowing the

reaction. Using a slightly higher catalyst loading (1 mol%) or ensuring strictly anhydrous

conditions helps maintain turnover frequency.

Application Protocol: Stereoselective Mitsunobu
Inversion
Objective: To utilize (R)-1-(thiazol-2-yl)ethanol as a chiral scaffold to synthesize (S)-configured

amines or ethers via stereochemical inversion.

The Mitsunobu reaction is the gold standard for converting this chiral alcohol into other

functional groups (azides, esters, ethers) while reliably inverting the chiral center (Walden

inversion).

Target Transformation
(R)-Alcohol → (S)-Azide → (S)-Amine (Precursor for chiral aminothiazole drugs)
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Reagents
Substrate: (R)-1-(thiazol-2-yl)ethanol

Nucleophile: Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃ generated in situ)

Phosphine: Triphenylphosphine (PPh₃)[3][4][5]

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD)[3][5][6]

Solvent: Anhydrous THF

Step-by-Step Methodology
Setup: Charge a dry flask with (R)-1-(thiazol-2-yl)ethanol (1.0 equiv) and PPh₃ (1.2 equiv) in

anhydrous THF. Cool to 0°C under nitrogen.

Nucleophile Addition: Add DPPA (1.2 equiv) dropwise.

Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes. The solution will turn yellow.

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

Workup: Concentrate the solvent. Triturate the residue with diethyl ether/hexane to

precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

Reduction (to Amine): The crude (S)-azide intermediate is dissolved in THF/Water and

treated with Staudinger conditions (PPh₃, then H₂O) or hydrogenated (H₂, Pd/C) to yield the

(S)-1-(thiazol-2-yl)ethanamine.

Self-Validating Check:

Chirality Check: The product must show inverted optical rotation compared to a standard (S)-

enantiomer.

TPPO Removal: If a white solid persists in the product, it is likely TPPO. Repeat trituration or

use a polymer-bound phosphine reagent to simplify purification.
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Pathway Visualization
The following diagram illustrates the divergence from the achiral ketone to the (R)-alcohol

building block, and its subsequent conversion to an (S)-amine via Mitsunobu inversion.
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(Chiral Drug Synthon)

Staudinger Reduction
(PPh3, H2O)

Click to download full resolution via product page

Figure 1: Stereoselective synthesis pathway from achiral 2-acetylthiazole to (S)-chiral amine

via the (R)-alcohol intermediate.[1][2]

Troubleshooting & Expert Tips
Enantiomeric Excess (ee) Erosion:

Issue: Lower than expected ee in the Mitsunobu step.

Cause: Incomplete inversion due to SN1 character if the carbocation is stabilized by the

thiazole ring.

Solution: Keep the reaction strictly at 0°C during addition and use a non-polar solvent like

Toluene if solubility permits, to favor the SN2 mechanism.

Catalyst Poisoning (ATH Step):

Issue: Reaction stalls at 50% conversion.

Cause: The sulfur in the thiazole ring can bind to Ruthenium.

Solution: Ensure the 2-acetylthiazole is distilled or passed through a short silica plug

before use to remove sulfur-containing impurities or oligomers.

Safety Note (Azides):
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DPPA and organic azides are potentially explosive. Never concentrate azide solutions to

dryness with heat. Always work behind a blast shield when scaling up (>1g).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Application Note: (R)-alpha-methyl-2-
thiazolemethanol as a Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143946/docs#technical-application-note-r-alpha-
methyl-2-thiazolemethanol-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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